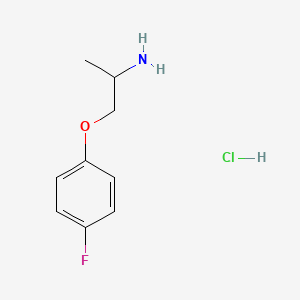

1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFKSENVDGIYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-16-0 | |

| Record name | 2-Propanamine, 1-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that detailed technical data regarding the synthesis, mechanism of action, pharmacological profile, and toxicological properties of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS No: 1193389-16-0) is not extensively available in the public domain. This compound is primarily available as a research chemical, and as such, its biological activities and potential applications are not yet fully characterized or disclosed in peer-reviewed publications.

This guide will therefore focus on presenting the available chemical and physical data, placing the molecule in the context of related structures with known biological activity, and outlining the necessary experimental workflows that would be required to elucidate its properties. This approach is designed to provide a foundational understanding for researchers interested in investigating this compound further.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative with a fluorinated aromatic ring. The hydrochloride salt form suggests increased water solubility and stability, which is a common strategy in drug development for improving the handling and formulation of amine-containing compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1193389-16-0 | [1][2] |

| Molecular Formula | C₉H₁₂FNO・HCl | [1] |

| Molecular Weight | 205.65 g/mol | [1] |

| Appearance | Not specified in available literature (typically a solid) | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

Part 2: Hypothetical Synthesis and Required Analytical Validation

While a specific, published synthesis for this compound was not found, a plausible synthetic route can be proposed based on standard organic chemistry principles. This hypothetical pathway serves as a framework for its potential laboratory preparation.

Proposed Synthetic Pathway

A likely synthetic approach would involve the nucleophilic substitution of a suitable starting material with 2-aminopropanol, followed by salt formation. A possible route is outlined below:

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis Validation

Any synthesis of this compound would require rigorous analytical validation to confirm its identity and purity.

Step-by-Step Validation Workflow:

-

Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each synthetic step.

-

Purification: Employ column chromatography or recrystallization to isolate the final product.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the presence of protons on the aromatic ring, the aminopropoxy chain, and their respective integrations and splitting patterns.

-

¹³C NMR will identify all unique carbon atoms in the molecule.

-

¹⁹F NMR is crucial to confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound, corresponding to its molecular formula.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound by assessing the peak area of the main component relative to any impurities.

-

Elemental Analysis: Confirm the percentage composition of Carbon, Hydrogen, Nitrogen, and Halogen to ensure it aligns with the theoretical values for the hydrochloride salt.

-

Part 3: Potential Pharmacological Relevance and Investigational Pathways

The structural motifs within this compound, namely the fluorinated phenyl ring and the aminopropoxy chain, are present in various biologically active molecules. This suggests that the compound could be a valuable building block or a candidate for screening in several therapeutic areas.

Structural Analogs and Their Activities

Derivatives of aminophenoxy and related structures have been explored for a range of biological activities, including as local anesthetics.[3] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, lipophilicity, and binding interactions with biological targets.

Workflow for Pharmacological Profiling

To elucidate the potential therapeutic applications of this compound, a systematic pharmacological investigation would be necessary.

Caption: A logical workflow for the pharmacological evaluation of a novel chemical entity.

Detailed Experimental Steps:

-

Primary Screening: The compound would first be subjected to broad panel screening against a diverse set of biological targets (e.g., receptors, enzymes, ion channels) to identify any potential "hits."

-

Hit-to-Lead Optimization: If a promising activity is identified, medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy: Promising lead compounds would be tested in relevant animal models of disease to establish proof-of-concept.

-

ADME/Tox Studies: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, along with detailed toxicological assessments, would be required to evaluate the compound's suitability as a drug candidate.

Part 4: Safety and Handling

Given the lack of specific toxicological data for this compound, it must be handled with the standard precautions for a research chemical of unknown toxicity.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While current publicly available information is limited to its basic chemical identity, its structural features suggest that it could serve as a valuable scaffold or starting point for the development of novel therapeutic agents. The workflows and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically explore the synthesis, validation, and biological activity of this compound. As with any novel chemical, a rigorous and cautious approach is paramount to unlocking its potential scientific value.

References

-

LookChem. 2-Fluoro-4-isopropoxyaniline hydrochloride. [Link]

-

Molbase. 2-{[(3-phenoxyphenyl)methyl]amino}acetamide hydrochloride. [Link]

-

RSC Publishing. Synthesis and biological activities of local anesthetics. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1197974-38-1,2-{[(3-phenoxyphenyl)methyl]amino}acetamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS Number: 1193389-16-0), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical identity, synthesis, characterization, and potential applications, with a focus on its role as a scaffold for neurologically active agents. Detailed, field-proven protocols for its synthesis and analytical characterization are provided to enable researchers to effectively work with this compound. The guide is structured to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]

This compound belongs to a class of fluorinated phenoxypropylamines, a scaffold that has been explored for its potential in developing central nervous system (CNS) active agents. The presence of the 4-fluorophenyl group is anticipated to enhance metabolic stability and lipophilicity, facilitating passage across the blood-brain barrier. The aminopropoxy side chain provides a key pharmacophoric element for interaction with various biological targets. This guide will explore the synthesis, characterization, and potential applications of this promising building block.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 1193389-16-0 | [2] |

| Molecular Formula | C₉H₁₂FNO · HCl | Santa Cruz Biotechnology |

| Molecular Weight | 205.66 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid (predicted) | Internal |

| Solubility | Soluble in water, methanol, ethanol (predicted) | Internal |

| Storage | Room temperature | [2] |

Note: Some properties are predicted based on the chemical structure and data for similar compounds.

Synthesis of this compound: A Plausible and Detailed Protocol

Synthetic Strategy Overview

The proposed synthesis involves a three-step process starting from commercially available 4-fluorophenol. The key transformations are a Williamson ether synthesis to introduce the propoxy chain, followed by a Mitsunobu reaction to install the azide, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-ol

-

Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 1-bromo-2-propanol (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain 1-(4-fluorophenoxy)propan-2-ol.

Step 2: Synthesis of 2-Azido-1-(4-fluorophenoxy)propane

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(4-fluorophenoxy)propan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene.

-

Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.5 eq).

-

Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to afford 2-azido-1-(4-fluorophenoxy)propane.

Step 3: Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene and its Hydrochloride Salt

-

Reduction of Azide: Dissolve 2-azido-1-(4-fluorophenoxy)propane (1.0 eq) in methanol. Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-aminopropoxy)-4-fluorobenzene.

-

Salt Formation: Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a solution of hydrochloric acid in diethyl ether (2M) dropwise until precipitation is complete.

-

Isolation of Product: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization: A Validated Approach

Robust analytical methods are critical for confirming the identity, purity, and quality of a synthesized compound. The following section outlines detailed protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a reliable means to determine the purity of the final compound and any intermediates.

| Parameter | Condition |

| Instrument | Standard HPLC system with UV detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure.

¹H NMR (400 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Two sets of multiplets between 6.9 and 7.2 ppm, characteristic of a para-substituted fluorobenzene.

-

-OCH₂- Proton: A multiplet around 4.0-4.2 ppm.

-

-CH(NH₃⁺)- Proton: A multiplet around 3.5-3.7 ppm.

-

-CH₃ Proton: A doublet around 1.2-1.4 ppm.

-

-NH₃⁺ Protons: A broad singlet around 8.0-8.5 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: Signals in the range of 115-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

-OCH₂- Carbon: A signal around 70-75 ppm.

-

-CH(NH₃⁺)- Carbon: A signal around 45-50 ppm.

-

-CH₃ Carbon: A signal around 15-20 ppm.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected m/z: The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately 186.1 Da.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretch (amine salt): Broad absorption in the range of 2500-3000 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): 1500-1600 cm⁻¹.

-

C-O stretch (ether): 1200-1250 cm⁻¹.

-

C-F stretch: 1150-1250 cm⁻¹.

-

Applications in Drug Development: A Focus on Neurological Disorders

The 1-(2-Aminopropoxy)-4-fluorobenzene scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The combination of a fluorinated phenyl ring and a flexible aminopropoxy side chain makes it an attractive starting point for the design of novel therapeutic agents.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes have been successfully used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3][4] The structure of 1-(2-aminopropoxy)-4-fluorobenzene shares features with known MAO inhibitors.[5][6] The aminopropoxy moiety can interact with the active site of the enzyme, while the fluorophenyl group can contribute to binding affinity and selectivity.

Caption: Proposed mechanism of action for derivatives as MAO inhibitors.

A Versatile Building Block for CNS Drug Discovery

Beyond MAO inhibition, the 1-(2-aminopropoxy)-4-fluorobenzene scaffold can be further elaborated to target a range of other CNS receptors and enzymes. The primary amine serves as a handle for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The fluorophenyl group provides a metabolically stable anchor that can be further functionalized if desired. This versatility makes it a valuable tool for lead optimization in drug discovery programs targeting depression, anxiety, and neurodegenerative disorders.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemists and drug discovery scientists. Its fluorinated structure offers potential advantages in terms of metabolic stability and bioavailability, making it particularly suitable for the development of CNS-active agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with detailed experimental protocols. Future research efforts could focus on the synthesis of a library of derivatives based on this scaffold and their systematic evaluation against a panel of neurological targets, including MAO-A, MAO-B, and various neurotransmitter receptors and transporters. Such studies will undoubtedly further elucidate the therapeutic potential of this promising chemical entity.

References

- Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. J Med Chem. 2004;47(7):1796-806.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(9):3793.

- Supporting Information for: Sonogashira reaction of arylhydrazines and terminal alkynes. The Royal Society of Chemistry.

- Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxid Med Cell Longev. 2016;2016:3978010.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- This compound. ABL Technology.

- N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic.

- Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. Int J Biol Macromol. 2023;239:126158.

- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Med Chem. 2023;14(10):1979-1991.

- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. J Biomol Struct Dyn. 2021;39(13):4774-4783.

- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules. 2021;26(11):3194.

- 2-(4-Fluorophenyl)

- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. J Med Chem. 2021;64(14):9847-9878.

- Process for preparing fluorobenzene and catalyst therefore.

- Pharmaceutical propylene glycol solvate compositions.

- Application Data - P

- Substituted Benzotriazole Derivatives and Use Thereof.

- This compound. Santa Cruz Biotechnology.

- Fluorobenzene(462-06-6) 1H NMR spectrum. ChemicalBook.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Benzene, fluoro-. NIST WebBook.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. University of Palermo.

- Production of 4-fluorobenzaldehyde.

- Benzene, 1-fluoro-4-methoxy-. NIST WebBook.

- EPA/NIH Mass Spectral D

- 1-Ethynyl-4-fluorobenzene. PubChem.

- Fluorobenzene(462-06-6) IR1. ChemicalBook.

- Combination of 1H and 13C NMR Spectroscopy.

- 5 Combination of 1H and 13C NMR Spectroscopy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectroscopic data, this guide leverages established synthetic principles and advanced computational chemistry to elucidate its structural characteristics. A plausible synthetic route is detailed, followed by an in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), and an analysis of expected Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) data. This guide serves as a valuable resource for researchers working with this and structurally related molecules, offering insights into its chemical properties and analytical characterization.

Introduction

This compound is a substituted aromatic ether with potential applications in pharmaceutical research due to the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, and a primary amine group, a common feature in many biologically active compounds. Understanding the precise molecular structure of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the development of robust analytical methods for its characterization. This guide provides a detailed examination of its molecular architecture through a multi-faceted approach that combines synthetic strategy with theoretical spectroscopic analysis.

Proposed Synthesis and Rationale

A likely and efficient synthesis of this compound involves a two-step process starting from commercially available 4-fluorophenol. This synthetic approach is based on well-established Williamson ether synthesis followed by a nucleophilic substitution and subsequent salt formation.

Step-by-Step Methodology

Step 1: Synthesis of 1-(2-Azidopropoxy)-4-fluorobenzene

-

To a solution of 4-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF), add one equivalent of a suitable base, like sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide in situ. The use of a strong base ensures complete deprotonation, maximizing the yield of the subsequent etherification.

-

To this solution, add one equivalent of 2-bromopropyl azide. The reaction is typically stirred at room temperature or gently heated to facilitate the Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing the bromide ion.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Reduction of the Azide and Hydrochloride Salt Formation

-

The crude 1-(2-azidopropoxy)-4-fluorobenzene is dissolved in a suitable solvent such as methanol or ethanol.

-

A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation), is added to the solution. This method is highly efficient and selective for the reduction of azides to primary amines.

-

After the reduction is complete, the catalyst is removed by filtration.

-

To the filtrate, a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to precipitate the desired this compound salt.

-

The resulting solid is collected by filtration, washed with a cold, non-polar solvent to remove any impurities, and dried under vacuum.

Causality Behind Experimental Choices

-

Choice of Base and Solvent: The selection of NaH and DMF in the first step is crucial for the efficiency of the Williamson ether synthesis. DMF is an excellent solvent for both the ionic phenoxide and the alkyl halide, while NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.

-

Use of an Azide Intermediate: The use of 2-bromopropyl azide followed by reduction is a strategic choice to introduce the amine functionality. This two-step process often provides cleaner reactions and higher yields compared to a direct reaction with a haloamine, which can be unstable and prone to side reactions.

-

Catalytic Hydrogenation: This is a clean and effective method for azide reduction, with the only byproduct being nitrogen gas, which simplifies the purification process.

-

Hydrochloride Salt Formation: The conversion of the free amine to its hydrochloride salt serves to improve its stability, crystallinity, and solubility in aqueous media, which is often desirable for pharmaceutical applications and analytical characterization.

Molecular Structure Elucidation

The molecular structure of this compound is characterized by a 4-fluorophenyl group linked via an ether oxygen to a 2-aminopropane moiety, with the amine group protonated to form the hydrochloride salt.

Diagram of the Synthesis Workflow

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following sections detail the predicted spectroscopic data based on computational modeling and an understanding of the characteristic spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below. The predictions are based on Density Functional Theory (DFT) calculations, which have been shown to provide accurate NMR chemical shift predictions for fluorinated organic compounds[1][2][3].

4.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to F) | 7.0 - 7.2 | Triplet | 2H |

| Aromatic (ortho to O) | 6.8 - 7.0 | Doublet of doublets | 2H |

| -OCH₂- | 3.9 - 4.1 | Multiplet | 2H |

| -CH(NH₃⁺)- | 3.3 - 3.5 | Multiplet | 1H |

| -CH₃ | 1.2 - 1.4 | Doublet | 3H |

| -NH₃⁺ | 8.0 - 8.5 | Broad singlet | 3H |

-

Aromatic Protons: The protons on the benzene ring will be split by each other and by the fluorine atom. The protons ortho to the fluorine will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons ortho to the oxygen will appear as a doublet of doublets.

-

Propoxy Chain Protons: The methylene protons adjacent to the ether oxygen (-OCH₂-) will be deshielded and appear as a multiplet. The methine proton (-CH(NH₃⁺)-) will also be a multiplet due to coupling with the adjacent methylene and methyl protons. The methyl protons (-CH₃) will appear as a doublet, being split by the adjacent methine proton.

-

Amine Protons: The protons of the ammonium group (-NH₃⁺) are expected to be downfield and may appear as a broad singlet due to rapid exchange and quadrupolar broadening.

4.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Aromatic) | 155 - 160 (doublet, ¹JCF) |

| C-O (Aromatic) | 150 - 155 (singlet) |

| CH (Aromatic, ortho to F) | 115 - 120 (doublet, ²JCF) |

| CH (Aromatic, ortho to O) | 118 - 122 (singlet) |

| -OCH₂- | 68 - 72 |

| -CH(NH₃⁺)- | 48 - 52 |

| -CH₃ | 16 - 20 |

-

Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbons ortho to the fluorine will show a smaller two-bond coupling (²JCF).

-

Aliphatic Carbons: The carbons of the propoxy chain will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen being the most deshielded.

4.1.3. Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a triplet due to coupling with the two ortho protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| N-H (Ammonium) | 3000 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| N-H (Ammonium) | 1500 - 1600 | Bending |

| C-O (Aryl Ether) | 1200 - 1250 | Asymmetric Stretching |

| C-F (Aryl) | 1100 - 1200 | Stretching |

| C-O (Alkyl Ether) | 1000 - 1100 | Symmetric Stretching |

The broad absorption in the 3000-3300 cm⁻¹ region is a key indicator of the presence of the ammonium group. The strong absorption band around 1200-1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.

Diagram of the Experimental Workflow for Structural Characterization

Caption: Workflow for synthesis and structural analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Molecular Ion: The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free amine form, at m/z 184.1.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-O and C-C bonds of the propoxy chain. Common fragments would include the 4-fluorophenoxy radical and the 2-aminopropyl cation. The presence of the fluorine atom would be evident in the isotopic pattern of the fragments containing it.

Conclusion

This technical guide has provided a detailed elucidation of the molecular structure of this compound. Through a proposed synthetic pathway and a comprehensive analysis of predicted spectroscopic data, a clear picture of its chemical architecture has been established. The information presented herein serves as a foundational resource for researchers, enabling a deeper understanding of this molecule's properties and facilitating its further investigation in the context of drug discovery and development. The integration of synthetic rationale with computational and theoretical spectroscopy offers a robust framework for the characterization of novel chemical entities.

References

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

-

Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-aminopropoxy)-4-fluorobenzene hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document delves into the strategic considerations behind a robust multi-step synthesis, beginning with readily available starting materials. The core of the synthesis involves the formation of an ether linkage, for which two primary methods, the Williamson ether synthesis and the Mitsunobu reaction, are critically evaluated. The guide further details the crucial steps of amine protection and deprotection, and concludes with the final salt formation. Each stage is presented with detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the selection of reagents and reaction conditions, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: Significance and Retrosynthetic Analysis

This compound serves as a vital building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a fluorinated aromatic ring linked to an aminopropoxy side chain, is a common feature in compounds targeting various receptors and enzymes. A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the ether bond to yield 4-fluorophenol and a suitable 2-aminopropanol derivative. The primary challenge lies in the selective formation of this ether linkage while managing the reactivity of the amino group.

To address this, a synthetic strategy involving the protection of the amine functionality is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. The overall synthetic approach can be outlined in four key stages:

-

Protection of 2-amino-1-propanol: Introduction of the Boc protecting group to shield the amine functionality.

-

Ether Formation: Coupling of 4-fluorophenol with the protected amino alcohol.

-

Deprotection: Removal of the Boc group to reveal the primary amine.

-

Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.

The following sections will provide a detailed examination of each of these stages, offering both theoretical grounding and practical, step-by-step protocols.

Synthesis of Key Intermediates

Preparation of N-Boc-2-amino-1-propanol

The initial step involves the protection of the amino group of 2-amino-1-propanol. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and efficient method for this transformation.

Rationale: The Boc protecting group is selected for its robustness in subsequent etherification reactions and its straightforward removal under acidic conditions that are compatible with the final product.[1]

Experimental Protocol:

-

To a solution of 2-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq) as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-2-amino-1-propanol, which can be purified by column chromatography if necessary.[2][3]

Core Synthesis: Formation of the Aryl Ether Linkage

The central step in the synthesis is the formation of the ether bond between 4-fluorophenol and the protected aminopropanol derivative. Two highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[4] In this context, 4-fluorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the protected aminopropanol side chain.

Causality of Experimental Choices: For the Williamson ether synthesis to be efficient, the hydroxyl group of N-Boc-2-amino-1-propanol must be converted into a good leaving group, such as a tosylate or mesylate. This activation is necessary because the hydroxide ion is a poor leaving group.

Diagram of Williamson Ether Synthesis Pathway:

Caption: Williamson ether synthesis pathway.

Experimental Protocol:

-

Activation of N-Boc-2-amino-1-propanol:

-

Dissolve N-Boc-2-amino-1-propanol (1.0 eq) in anhydrous DCM or pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer and concentrate to obtain the tosylated intermediate.

-

-

Ether Synthesis:

-

To a solution of 4-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add the tosylated N-Boc-2-aminopropanol derivative (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

-

Pathway B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for the formation of the ether linkage. This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol in situ for nucleophilic attack by the phenol.[5]

Causality of Experimental Choices: The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates as it proceeds under neutral conditions and at lower temperatures. It offers a high degree of control and typically results in a clean inversion of stereochemistry at the alcohol center, which is a critical consideration for chiral syntheses.[6]

Diagram of Mitsunobu Reaction Pathway:

Caption: Mitsunobu reaction for ether formation.

Experimental Protocol:

-

Dissolve 4-fluorophenol (1.0 eq), N-Boc-2-amino-1-propanol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography to separate it from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

Deprotection and Salt Formation

N-Boc Deprotection

The final steps of the synthesis involve the removal of the Boc protecting group to unveil the primary amine, followed by the formation of the hydrochloride salt.

Rationale: Acid-catalyzed hydrolysis is the standard method for Boc deprotection. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used. The use of HCl is particularly convenient as it directly leads to the formation of the desired hydrochloride salt in a single step.[7][8]

Diagram of Deprotection and Salt Formation:

Caption: Deprotection and hydrochloride salt formation.

Experimental Protocol:

-

Dissolve the purified N-Boc-1-(2-aminopropoxy)-4-fluorobenzene (1.0 eq) in a suitable solvent such as dioxane, ethyl acetate, or methanol.

-

Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane, or ethereal HCl). An excess of HCl is typically used to ensure complete deprotection and salt formation.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.

-

The hydrochloride salt of the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude salt, which can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.[9]

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the aromatic, methine, methylene, and methyl protons. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺ at m/z 170.10. |

| Purity (HPLC) | ≥98% |

Conclusion

This technical guide has outlined robust and reliable synthetic pathways for the preparation of this compound. By employing a strategic use of amine protection, followed by either a Williamson ether synthesis or a Mitsunobu reaction for the key etherification step, and concluding with an efficient deprotection and salt formation, researchers can access this valuable intermediate in high purity and yield. The detailed protocols and mechanistic rationale provided herein are intended to serve as a practical resource for scientists and professionals engaged in pharmaceutical research and development.

References

-

ChemBK. (2024, April 10). N-Boc-2-Amino-1-Propanol. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

- Google Patents. (1998, January 8). WO 98/00427.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]

-

Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 3). Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (S)-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

YouTube. (2022, June 24). Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. francis-press.com [francis-press.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

Physical and chemical properties of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzene ring linked to an aminopropoxy side chain, suggests potential applications as a building block for the synthesis of more complex molecules with possible pharmacological activities. The presence of the fluorine atom can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic pathway, and essential safety and handling information for this compound. It is important to note that while some fundamental data is available from chemical suppliers, specific experimental values for many properties are not yet published in publicly accessible literature, highlighting the need for further experimental characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is critical for researchers to recognize that many of these properties have not been experimentally determined and reported. The information provided is based on data from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO・HCl | [1][2] |

| Molecular Weight | 205.65 g/mol | [1] |

| CAS Number | 1193389-16-0 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | [1] |

| pKa | Data not available | |

| LogP | Data not available |

Absence of data for properties such as melting point, boiling point, and solubility underscores the necessity for experimental determination to fully characterize this compound.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach involves the Williamson ether synthesis followed by hydrochloride salt formation.

Step 1: Williamson Ether Synthesis. 4-fluorophenol is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a protected form of 1-amino-2-propanol, for instance, N-(2-hydroxypropyl)phthalimide, where the amino group is protected to prevent side reactions. The protecting group is subsequently removed to yield the free amine, 1-(2-Aminopropoxy)-4-fluorobenzene.

Step 2: Hydrochloride Salt Formation. The resulting free amine is then treated with hydrochloric acid (HCl) in an appropriate solvent, such as diethyl ether or isopropanol, to precipitate the desired this compound salt.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that would require optimization and validation.

Step 1: Synthesis of 1-(2-Aminopropoxy)-4-fluorobenzene

-

To a stirred solution of 4-fluorophenol in a suitable aprotic solvent (e.g., anhydrous DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add a solution of N-(2-chloropropyl)phthalimide (1.0 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the phthalimide-protected intermediate.

-

Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 equivalents).

-

Reflux the mixture for several hours, monitoring by TLC.

-

After cooling, filter off the phthalhydrazide precipitate and concentrate the filtrate to yield the crude 1-(2-Aminopropoxy)-4-fluorobenzene.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol.

-

Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

No published spectral data (NMR, IR, MS) for this compound are currently available. The following are predicted spectral characteristics based on the molecule's structure. Experimental verification is essential for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets of doublets (or multiplets) in the aromatic region (approx. δ 6.8-7.2 ppm) corresponding to the four protons on the fluorinated benzene ring.

-

Propoxy Protons: A multiplet for the methine proton (-CH-), a doublet for the methyl group (-CH₃), and two diastereotopic protons of the methylene group (-OCH₂-), which would likely appear as complex multiplets.

-

Amine Protons: A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which would be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals in the aromatic region (approx. δ 115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

Aliphatic Carbons: Signals corresponding to the methine, methyl, and methylene carbons of the propoxy chain.

-

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the benzene ring.

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

-

C-O Stretching: A strong absorption band around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-F Stretching: A strong absorption in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show the molecular ion of the free base [C₉H₁₂FNO]⁺ upon loss of HCl. The exact mass can be used to confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the propoxy side chain.

Stability and Storage

Based on information from chemical suppliers, this compound has a shelf life of approximately 1095 days when stored under appropriate conditions[1].

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The following recommendations are based on general laboratory safety principles.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Potential Pharmacological Relevance

While no specific pharmacological studies on this compound have been found in the public domain, the structural motifs present in the molecule are found in various biologically active compounds. The 4-fluorophenoxy moiety is a common feature in a number of drugs, where the fluorine atom can enhance metabolic stability and receptor binding. The aminopropoxy side chain can serve as a linker or a pharmacophoric element. Therefore, this compound is a valuable starting material for the synthesis of new chemical entities for screening in various drug discovery programs, particularly in areas such as neuroscience and oncology where fluorinated compounds have shown significant promise. Further research is needed to explore the biological activity of derivatives of this compound.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. This guide has summarized the currently available information on its physicochemical properties, proposed a synthetic route, and outlined necessary safety precautions. A significant finding is the lack of experimentally determined data for many of its core properties. It is strongly recommended that researchers undertaking work with this compound perform thorough analytical characterization to establish a complete and accurate profile.

References

- This compound.

Sources

From Building Block to Breakthrough: A Technical Guide to the Core Mechanism of Action Derived from 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride

Abstract

This technical guide delves into the pharmacological significance of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride. While not a therapeutic agent itself, this molecule is a critical chemical intermediate in the synthesis of potent central nervous system agents.[1][2][3][4] This document will elucidate the journey from this precursor to the final active pharmaceutical ingredient (API), focusing on the well-established mechanism of action of the resulting drug, Fluoxetine. We will explore the molecular interactions, signaling pathways, and the experimental methodologies used to validate its therapeutic effect. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological space occupied by molecules derived from this key intermediate.

Introduction: The Role of this compound as a Precursor

This compound is recognized within the field of medicinal chemistry primarily as a structural scaffold or building block. Its chemical architecture is ideally suited for the synthesis of a class of drugs known as selective serotonin reuptake inhibitors (SSRIs). Specifically, it is a documented intermediate in the synthesis of Fluoxetine (marketed as Prozac), a landmark antidepressant.[5][6][7] The synthesis involves the etherification of a suitable phenylpropylamine derivative with a fluorinated benzene compound, a process for which this compound provides a key structural component.[8][9]

Understanding the role of this intermediate is crucial for appreciating the structure-activity relationship (SAR) that leads to the final drug's potent and selective biological activity. The remainder of this guide will focus on the mechanism of action of Fluoxetine, the pharmacologically active molecule born from this precursor.

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluoxetine's therapeutic efficacy stems from its high affinity and selectivity for the human serotonin transporter (SERT).[5][7] SERT is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.

The Serotonergic Synapse and SERT Function

In a normal physiological state, serotonin is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic 5-HT receptors to propagate a nerve impulse. The signal is attenuated by SERT, which actively transports 5-HT out of the synapse.

Allosteric Inhibition of SERT by Fluoxetine

Fluoxetine functions as a potent and selective allosteric inhibitor of SERT. It binds to a site on the transporter that is distinct from the serotonin binding site. This binding event induces a conformational change in the SERT protein, which locks it in a non-functional state, preventing it from binding to and transporting serotonin. By inhibiting SERT, Fluoxetine effectively blocks the primary route of serotonin clearance from the synapse.

This blockade leads to a sustained increase in the concentration of serotonin in the synaptic cleft. The elevated levels of synaptic serotonin result in enhanced activation of postsynaptic 5-HT receptors, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of Fluoxetine at the serotonergic synapse.

Caption: Mechanism of Fluoxetine at the serotonergic synapse.

Pharmacological Profile: Selectivity and Affinity

A key aspect of Fluoxetine's clinical success is its selectivity. It exhibits significantly higher affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity minimizes off-target effects that are common with older classes of antidepressants, such as tricyclic antidepressants (TCAs), which interact with multiple neurotransmitter systems.

| Transporter | Fluoxetine Ki (nM) |

| SERT | ~1 |

| NET | ~200 |

| DAT | >1000 |

| Note: Ki (inhibition constant) values are approximate and can vary based on experimental conditions. Lower values indicate higher binding affinity. |

This pharmacological profile confirms that the primary mechanism of action is indeed the selective inhibition of serotonin reuptake.

Experimental Validation and Characterization

The mechanism of action of Fluoxetine and other SSRIs is validated through a series of well-established in vitro and in vivo assays. These protocols are fundamental to the drug discovery and development process for this class of compounds.

In Vitro Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its molecular target. It quantifies the ability of a test compound (e.g., Fluoxetine) to displace a radiolabeled ligand that is known to bind to the transporter of interest (e.g., SERT).

Objective: To determine the inhibition constant (Ki) of a test compound for SERT, NET, and DAT.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human SERT, NET, or DAT are cultured. The cell membranes containing the transporters are harvested and purified.

-

Assay Setup: A constant concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) is incubated with the prepared membranes.

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (Fluoxetine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the transporter.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Workflow for an in vitro radioligand binding assay.

In Vitro Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the actual transport of neurotransmitters into cells.

Objective: To determine the potency of a compound in inhibiting serotonin uptake.

Methodology:

-

Cell Culture: Use cell lines expressing SERT or primary neuronal cultures.

-

Pre-incubation: Cells are pre-incubated with various concentrations of the test compound (Fluoxetine).

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-5-HT) is added to the culture medium.

-

Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: The amount of radioactivity inside the cells is measured by lysing the cells and performing scintillation counting.

-

Data Analysis: The results are used to calculate the IC50 for uptake inhibition, providing a functional measure of the compound's potency.

Conclusion

While this compound is a chemically significant but pharmacologically inert intermediate, its true value lies in its role as a precursor to life-changing medicines. Its conversion to Fluoxetine provides a classic example of how medicinal chemistry transforms simple molecular building blocks into highly specific and potent therapeutic agents. The mechanism of action of the final product—selective serotonin reuptake inhibition—is a well-understood and validated concept that has revolutionized the treatment of depression and other mood disorders. The experimental protocols detailed herein represent the foundational tools used to characterize such agents, ensuring their potency, selectivity, and therapeutic utility. This guide provides a comprehensive overview, from a simple precursor to a complex and vital pharmacological mechanism, for professionals engaged in the pursuit of novel therapeutics.

References

-

Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]

-

Synthesis of Prozac (Fluoxetine). Chemistry Steps. [Link]

- Process for the preparation of fluoxetine hydrochloride.

-

Process for the preparation of fluoxetine. PubChem (Patent US-5166437-A). [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 93750-33-5|1-(2-Aminopropoxy)-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 7. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]

- 8. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 9. Process for the preparation of fluoxetine - Patent US-5166437-A - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Applications of 1-(2-Aminopropoxy)-4-fluorobenzene Hydrochloride in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the final therapeutic agent often owes its existence to a series of meticulously designed and executed chemical transformations. The starting materials and key intermediates in these synthetic pathways are the unsung heroes, the foundational building blocks upon which complex molecular architectures are constructed. This technical guide delves into the significant, yet often overlooked, role of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride , a versatile chemical entity that has carved a niche for itself in the synthesis of potent therapeutic agents. As Senior Application Scientists, our goal is to not only present the "what" but to illuminate the "why"—the underlying chemical logic and strategic advantages of employing this specific building block in drug development.

Unveiling the Core Moiety: Chemical Profile of this compound

This compound is a fine chemical notable for its distinct structural features: a fluorinated benzene ring, an aminopropoxy side chain, and its formulation as a hydrochloride salt. This combination of a primary amine, an ether linkage, and a fluorinated aromatic ring makes it a valuable synthon for introducing these key pharmacophoric elements into a larger molecule. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic processes. While primarily available for research purposes, its true significance lies in its application as a crucial intermediate.[1]

The Cornerstone of Antifungal Therapy: Synthesis of Posaconazole

The most prominent and well-documented application of a derivative of 1-(2-Aminopropoxy)-4-fluorobenzene is in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole . Posaconazole is a cornerstone in the treatment of invasive fungal infections, particularly in immunocompromised patients.[2] Its complex molecular structure necessitates a convergent synthetic strategy, where key fragments are synthesized independently and then coupled together.

The aminopropoxy-fluorobenzene moiety forms a critical part of the lipophilic side chain of the Posaconazole molecule. This side chain is instrumental in binding to the active site of the target enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3]

Synthetic Pathway Overview

The synthesis of Posaconazole typically involves the coupling of two key intermediates: a complex chiral tetrahydrofuran (THF) core and a substituted piperazine derivative. The 1-(2-Aminopropoxy)-4-fluorobenzene moiety is incorporated into the latter. The general synthetic logic is depicted in the workflow below.

Caption: Convergent synthesis of Posaconazole.

Step-by-Step Synthetic Protocol (Illustrative)

The following is a representative, generalized protocol for the synthesis of a key piperazine intermediate for Posaconazole, starting from a derivative of 1-(2-Aminopropoxy)-4-fluorobenzene. It is crucial to note that specific reaction conditions, such as solvents, temperatures, and catalysts, can vary based on patented and proprietary manufacturing processes.

Objective: To synthesize the N-(4-(4-(2-((4-fluorophenyl)oxy)propyl)piperazin-1-yl)phenyl)acetamide intermediate.

Materials:

-

1-(2-Aminopropoxy)-4-fluorobenzene (or its hydrochloride salt, neutralized in situ)

-

1-(4-Aminophenyl)piperazine

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

A suitable base (e.g., Potassium carbonate - K2CO3)

-

A suitable activating agent for a related precursor alcohol (e.g., p-toluenesulfonyl chloride) if starting from the hydroxy equivalent.

Procedure:

-

Activation of the Hydroxy Precursor (if applicable): In many published routes, the synthesis commences with the corresponding alcohol, 1-(2-hydroxypropoxy)-4-fluorobenzene. This alcohol is typically activated by converting it into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base. This activation step is critical for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The activated intermediate (e.g., the tosylate) is then reacted with 1-(4-aminophenyl)piperazine. The piperazine nitrogen acts as a nucleophile, displacing the leaving group to form the core structure of the side chain. This reaction is typically carried out in a polar aprotic solvent like DMF at an elevated temperature to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired piperazine intermediate.

Data Summary Table:

| Step | Reactants | Key Reagents | Product | Typical Yield (%) |

| 1 | 1-(2-Hydroxypropoxy)-4-fluorobenzene | p-Toluenesulfonyl chloride, Base | Tosylated Intermediate | >90 |

| 2 | Tosylated Intermediate, 1-(4-Aminophenyl)piperazine | Base, Solvent (DMF) | Piperazine Intermediate | 80-90 |

The Rationale Behind the Building Block: A Scientist's Perspective

The choice of this compound as a precursor in drug synthesis is not arbitrary. It is a calculated decision based on several key principles of medicinal chemistry and process development:

-

Incorporation of Fluorine: The fluorine atom on the phenyl ring is a common feature in modern pharmaceuticals. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa.[4]

-

Structural Rigidity and Flexibility: The aminopropoxy linker provides a balance of rigidity and flexibility to the side chain of the final drug molecule. This allows for optimal positioning and interaction with the target enzyme's active site.

-

Convergent Synthesis: The use of pre-functionalized building blocks like this allows for a convergent synthetic approach.[5] This strategy is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step.

-

Chirality: The secondary carbon in the propoxy chain is a chiral center. In the synthesis of Posaconazole, the specific stereoisomer of this building block is crucial for the drug's activity. The use of a chiral starting material or the introduction of chirality early in the synthesis is a key consideration.

Broader Applications and Future Outlook

While the synthesis of Posaconazole is the most prominent example, the structural motifs present in this compound make it a potentially valuable building block for the synthesis of other biologically active compounds. The fluorinated phenyl ring and the flexible amino-ether side chain are features found in a variety of therapeutic agents targeting different biological pathways. For instance, similar structures can be found in compounds investigated for their activity in areas such as oncology and neurology.

The continued exploration of fluorinated building blocks in drug discovery suggests that the utility of this compound and its analogues is likely to expand.[6] As medicinal chemists continue to design and synthesize novel therapeutic agents, the demand for versatile and strategically functionalized building blocks will undoubtedly grow.

Conclusion